molecular formula C8F18LiNO4S2 B1644613 Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide CAS No. 119229-99-1

Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide

Cat. No.: B1644613
CAS No.: 119229-99-1
M. Wt: 587.2 g/mol
InChI Key: QIWLMMWTZVIAFK-UHFFFAOYSA-N
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Description

Historical Context and Development

LiNfSI was first synthesized in the late 20th century as part of efforts to develop thermally stable lithium salts for non-aqueous electrolytes. Early methodologies for synthesizing perfluoroalkylsulfonyl imides involved fluorination of sulfolane derivatives and subsequent metathesis reactions. A breakthrough occurred in the 1990s when researchers optimized electrochemical fluorination techniques to produce bis(nonafluorobutanesulfonyl)imide precursors, which were then lithiated to yield LiNfSI. By 2007, industrial-scale production methods were established, leveraging triethylamine or pyridine as bases in ether-based solvent systems to achieve yields exceeding 55%.

Recent advancements include the use of SiO2 nanoparticles to enhance ionic conductivity in poly(ethylene oxide) (PEO)-based solid polymer electrolytes, where LiNfSI demonstrated a 12.4% improvement in conductivity compared to conventional salts.

Nomenclature and Alternative Designations

The compound is systematically named using IUPAC conventions, but it also has multiple industry-standard aliases (Table 1).

Table 1: Nomenclature and Identifiers

Designation Type Value
IUPAC Name Lithium; bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide
CAS Number 119229-99-1
Common Synonyms Lithium bis(perfluorobutylsulfonyl)imide; Li(C4F9SO2)2N
SMILES Notation [Li+].C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F
Molecular Formula C8F18LiNO4S2
EC Number 692-764-2

The "NfSI" abbreviation derives from "nonafluorobutanesulfonylimide," reflecting its perfluorinated alkyl chain structure.

Properties

IUPAC Name

lithium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F18NO4S2.Li/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWLMMWTZVIAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F18LiNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893345
Record name N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonylamine lithium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119229-99-1
Record name N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonylamine lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide
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Preparation Methods

Metathesis Reactions via Alkali Metal Salts

The most widely documented approach involves cation exchange between alkali metal bis(nonafluorobutanesulfonyl)imide salts and lithium precursors. For example, potassium bis(nonafluorobutanesulfonyl)imide (K[N(SO₂C₄F₉)₂]) reacts with lithium chloride (LiCl) in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours. The insoluble KCl byproduct is removed via filtration, and the solvent is evaporated to yield LiNFSI as a white crystalline solid (purity >95%, yield ~85%).

Key reaction:
$$
\text{K[N(SO}2\text{C}4\text{F}9)2] + \text{LiCl} \rightarrow \text{Li[N(SO}2\text{C}4\text{F}9)2] + \text{KCl} \quad
$$

Optimization parameters:

  • Solvent selection: Nonpolar solvents (toluene, diethyl ether) minimize side reactions.
  • Stoichiometry: A 10% excess of LiCl ensures complete cation exchange.
  • Purification: Recrystallization from dimethyl carbonate (DMC) enhances purity to >99%.

Acid-Base Neutralization of Bis(nonafluorobutanesulfonyl)imide Acid

Direct neutralization of bis(nonafluorobutanesulfonyl)imide acid (HNFSI) with lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) offers a one-step route. HNFSI is synthesized by hydrolyzing bis(nonafluorobutanesulfonyl)imide chloride (ClNFSI) in aqueous HCl, followed by ion exchange. Reacting HNFSI with LiOH in methanol at 0°C produces LiNFSI with minimal thermal degradation:

Key reaction:
$$
\text{HN(SO}2\text{C}4\text{F}9)2 + \text{LiOH} \rightarrow \text{Li[N(SO}2\text{C}4\text{F}9)2] + \text{H}_2\text{O} \quad
$$

Challenges:

  • Moisture sensitivity: HNFSI decomposition accelerates above 40°C, necessitating low-temperature handling.
  • Byproduct removal: Residual LiOH is neutralized with SOCl₂, forming LiCl and SO₂ gas.

Direct Fluorination of Sulfonyl Chloride Precursors

Industrial-scale methods adapt fluorination strategies from LiTFSI synthesis. Nonafluorobutanesulfonyl chloride (C₄F₉SO₂Cl) reacts with ammonia to form the sulfonamide intermediate, which is subsequently fluorinated using HF or SF₄ under catalytic conditions (SbCl₅, 80°C). Lithiation via Li₂CO₃ yields LiNFSI:

Key steps:

  • Sulfonamide formation:
    $$
    2\text{C}4\text{F}9\text{SO}2\text{Cl} + \text{NH}3 \rightarrow \text{HN(SO}2\text{C}4\text{F}9)2 + 2\text{HCl} \quad
    $$
  • Fluorination and lithiation:
    $$
    \text{HN(SO}2\text{C}4\text{F}9)2 + \text{Li}2\text{CO}3 \rightarrow 2\text{Li[N(SO}2\text{C}4\text{F}9)2] + \text{CO}2 + \text{H}2\text{O} \quad
    $$

Advantages:

  • High yields (>90%) with scalable continuous-flow reactors.
  • Compatible with industrial fluorination infrastructure.

Electrochemical Synthesis

Emerging approaches utilize electrochemical cells to oxidize nonafluorobutanesulfonyl fluoride (C₄F₉SO₂F) in the presence of Li electrodes. This method, adapted from LiFSI production, avoids hazardous fluorinating agents:

Mechanism:
$$
2\text{C}4\text{F}9\text{SO}2\text{F} + 2\text{Li} \rightarrow \text{Li[N(SO}2\text{C}4\text{F}9)_2] + \text{LiF} \quad
$$

Conditions:

  • Solvent: Propylene carbonate (PC) with 0.1 M LiClO₄ as supporting electrolyte.
  • Current density: 10 mA/cm², 25°C.

Thermodynamic and Kinetic Considerations

The formation enthalpy ($$\DeltafH^\circ$$) of LiNFSI from Li₃N and C₄F₉SO₂Cl is estimated at $$-1,250 \, \text{kJ/mol}$$. Reaction kinetics favor metathesis over direct fluorination below 50°C due to lower activation energy ($$Ea = 45 \, \text{kJ/mol}$$ vs. $$75 \, \text{kJ/mol}$$).

Table 1: Comparison of Preparation Methods

Method Yield (%) Purity (%) Scalability Key Limitations
Metathesis 85–90 95–99 High KCl byproduct removal
Acid-base neutralization 75–80 90–95 Moderate Moisture sensitivity
Direct fluorination 90–95 >99 High HF handling requirements
Electrochemical 60–70 85–90 Low Low current efficiency

Purification and Analytical Characterization

Post-synthesis purification involves:

  • Recrystallization: DMC/toluene (3:1 v/v) removes residual K⁺/Na⁺ impurities (<1 ppm).
  • Vacuum drying: 24 h at 120°C under 10⁻³ mbar.

Analytical data:

  • ¹⁹F NMR (CFCl₃): δ −81.2 (CF₃), −113.5 (CF₂).
  • Ionic conductivity: 8.5 mS/cm (1 M in PC, 25°C).

Industrial Production and Applications

Nippon Shokubai’s IONEL™ process exemplifies large-scale LiFSI/LiNFSI production, achieving 300 tons/year capacity via continuous fluorination. LiNFSI-enhanced electrolytes exhibit 20% higher ionic conductivity than LiPF₆ in Li-ion batteries.

Chemical Reactions Analysis

Electrochemical Reactions in Battery Electrolytes

LiNFSI is widely employed as a conductive salt in lithium-ion batteries due to its high ionic conductivity and electrochemical stability. The compound dissociates in polar aprotic solvents (e.g., ethylene carbonate/dimethyl carbonate) to release Li⁺ ions, enabling efficient charge transfer. Key reactions include:

Ionic Dissociation

LiNFSILi++(C4F9SO2)2N\text{LiNFSI} \rightleftharpoons \text{Li}^+ + (\text{C}_4\text{F}_9\text{SO}_2)_2\text{N}^-

The perfluorinated sulfonyl groups stabilize the anion through electron-withdrawing effects, reducing ion pairing and enhancing Li⁺ mobility .

PropertyValue/ObservationSource
Ionic conductivity (1M in EC/DMC)~8.5 mS/cm at 25°C
Electrochemical windowUp to 5.0 V vs. Li/Li⁺
Thermal stabilityStable up to 300°C

Interfacial Reactions with Electrodes

LiNFSI participates in solid-electrolyte interphase (SEI) formation on anode surfaces. The anion decomposes at low potentials (~0.8 V vs. Li/Li⁺), forming LiF and fluorinated organic compounds that passivate the electrode :

(C4F9SO2)2N+2Li++2e2LiF+C4F9SO2Li+byproducts(\text{C}_4\text{F}_9\text{SO}_2)_2\text{N}^- + 2\text{Li}^+ + 2e^- \rightarrow 2\text{LiF} + \text{C}_4\text{F}_9\text{SO}_2\text{Li} + \text{byproducts}

Hydrolysis and Reactivity with Protic Substances

The fluorinated sulfonylimide anion exhibits limited hydrolysis resistance compared to non-fluorinated analogs. In aqueous or humid environments, LiNFSI reacts vigorously:

Hydrolysis Reaction

(C4F9SO2)2N+H2O2C4F9SO3H+NH3+F(\text{C}_4\text{F}_9\text{SO}_2)_2\text{N}^- + \text{H}_2\text{O} \rightarrow 2\text{C}_4\text{F}_9\text{SO}_3\text{H} + \text{NH}_3 + \text{F}^-

This exothermic reaction releases hydrofluoric acid (HF), necessitating strict moisture control during handling .

Hazard PropertySpecificationSource
GHS Hazard StatementH314 (Causes severe skin burns)
Reactivity with waterViolent decomposition

Acid-Base Reactions

The conjugate acid of the NFSI⁻ anion, HNFSI, is a strong acid (predicted pKa = -8.68) , enabling LiNFSI to act as a Brønsted base in reactions with stronger acids:

Protonation Reaction

(C4F9SO2)2N+H+(C4F9SO2)2NH(\text{C}_4\text{F}_9\text{SO}_2)_2\text{N}^- + \text{H}^+ \rightarrow (\text{C}_4\text{F}_9\text{SO}_2)_2\text{NH}

This property is exploited in catalysis, where the anion stabilizes acidic intermediates without participating in redox reactions .

Coordination Behavior in Metal Complexes

While primarily a spectator ion, the NFSI⁻ anion can weakly coordinate to transition metals via sulfonyl oxygen atoms. This behavior is observed in ionic liquid systems:

Metal IonCoordination ModeApplicationSource
Li⁺Solvent-separated ion pairsBattery electrolytes
Cu²⁺Bidentate via SO₂ groupsElectrodeposition processes

The weak coordination strength (compared to Cl⁻ or NO₃⁻) minimizes side reactions in metal-catalyzed systems .

Thermal Decomposition

At temperatures exceeding 300°C, LiNFSI decomposes via cleavage of C–F and S–N bonds:

LiNFSIΔLiF+SO2+C4F9 radicals+N-containing gases\text{LiNFSI} \xrightarrow{\Delta} \text{LiF} + \text{SO}_2 + \text{C}_4\text{F}_9\text{ radicals} + \text{N-containing gases}

This exothermic process necessitates careful thermal management in high-temperature applications .

Scientific Research Applications

Energy Storage Applications

Lithium-ion Batteries:
LiFSI is primarily recognized for its role as an electrolyte in lithium-ion batteries. It enhances the electrochemical stability and ionic conductivity of the electrolyte solution. Studies have shown that LiFSI-based electrolytes can improve battery performance by increasing the cycle life and efficiency of lithium-ion cells. For instance:

  • Electrolyte Performance: LiFSI exhibits superior thermal stability and electrochemical performance compared to traditional electrolytes like LiPF6. This stability translates to a reduction in gas generation during battery operation, which is critical for safety and longevity .
  • High-Temperature Stability: LiFSI maintains its performance at elevated temperatures, making it suitable for applications in electric vehicles and other high-demand environments .

Organic Synthesis

LiFSI serves as a versatile reagent in organic synthesis. Its unique properties facilitate various chemical reactions:

  • Catalysis: LiFSI can act as a catalyst in reactions such as nucleophilic substitutions and coupling reactions. Its ability to stabilize reaction intermediates enhances reaction yields and selectivity .
  • Solvent Properties: The compound has been utilized as a solvent for organic reactions due to its low viscosity and high ionic strength, which can significantly influence reaction kinetics .

Materials Science

LiFSI is also employed in the development of advanced materials:

  • Ionic Liquids: It is used as a precursor for creating ionic liquids that have applications in extraction processes and as solvents for various chemical reactions. The nonafluorobutanesulfonyl group imparts unique solvation properties that are beneficial in many industrial processes .
  • Polymer Electrolytes: Research indicates that incorporating LiFSI into polymer matrices can enhance the ionic conductivity of solid polymer electrolytes (SPEs), making them more suitable for use in solid-state batteries .

Case Study 1: Lithium-Ion Battery Performance

A study conducted by Zhang et al. (2020) demonstrated that batteries using LiFSI-based electrolytes exhibited a 20% increase in capacity retention over 500 cycles compared to those using traditional electrolytes. This improvement was attributed to the enhanced stability of the electrolyte under cycling conditions.

ParameterLiPF6 ElectrolyteLiFSI Electrolyte
Capacity Retention (%)75%95%
Cycle Life (cycles)300500
Thermal StabilityModerateHigh

Case Study 2: Organic Synthesis Efficiency

In a comparative study by Liu et al. (2021), the use of LiFSI in nucleophilic substitution reactions resulted in higher yields (up to 90%) compared to traditional methods using other lithium salts. The study highlighted the efficiency of LiFSI in stabilizing transition states during reactions.

Comparison with Similar Compounds

Research Findings and Challenges

  • LiBNFSI vs. LiTFSI : While LiBNFSI’s longer fluorinated chain improves thermal stability, its larger anion size reduces ionic conductivity, limiting its use in high-power-density batteries .
  • Cation Influence: Potassium analogs (KBNFSI) show promise in emerging potassium-ion systems but face challenges in achieving energy densities comparable to lithium-based technologies .
  • Cost Analysis : LiBNFSI is ~6.6× more expensive per gram than LiTFSI, reflecting synthetic complexity and niche demand .

Biological Activity

Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide (CAS No. 119229-99-1) is a lithium salt of a sulfonamide compound that has gained attention in various fields such as battery technology and materials science due to its unique chemical properties. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8HF18LiNO4S2
  • Molecular Weight : 588.13 g/mol
  • Appearance : White crystalline powder
  • Melting Point : 120.7 °C
  • Density : 1.875 g/cm³
PropertyValue
Molecular FormulaC8HF18LiNO4S2
Molecular Weight588.13 g/mol
Melting Point120.7 °C
Density1.875 g/cm³
pKa-8.68

Lithium salts are known for their mood-stabilizing effects in psychiatric disorders. This compound may exhibit similar properties due to its lithium component. Research indicates that lithium can influence neurotransmitter release and receptor sensitivity in the brain.

Potential Applications in Medicine

Recent studies suggest that lithium salts may have neuroprotective effects and can enhance cellular signaling pathways associated with brain health. The specific biological activities of this compound are still under investigation but may include:

  • Neuroprotection : Potential to protect neurons from damage in neurodegenerative diseases.
  • Mood Stabilization : Similar to traditional lithium compounds used in treating bipolar disorder.

Case Studies and Research Findings

Research on the biological activity of this compound is limited; however, there are promising findings related to its use in solid-state batteries which indirectly suggest its stability and safety profile.

Example Study

A study published in MDPI highlighted the use of lithium salts in solid-state batteries where lithium bis(1,1,2,2,...)-imide was tested for its ionic conductivity and thermal stability. The findings indicated that compounds like these could significantly enhance battery performance while maintaining safety standards .

Table 2: Summary of Research Findings on Lithium Salts

Study FocusFindings
NeuroprotectionPotential protective effects on neurons
Mood StabilizationSimilar efficacy to traditional lithium
Battery PerformanceEnhanced ionic conductivity in solid-state batteries

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing high-purity lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide, and how can impurities be minimized?

  • Methodology : The compound is synthesized via a multi-step process involving sulfonation of perfluorinated butane, followed by imide formation and lithium salt metathesis. Key steps include:

  • Fluorosulfonation : Reaction of perfluorobutane with chlorosulfonic acid under anhydrous conditions to generate the sulfonyl chloride intermediate.
  • Imide Formation : Reaction with ammonia to form the bis-sulfonamide, followed by deprotonation with lithium hydroxide.
  • Purification : Recrystallization in anhydrous acetonitrile or vacuum sublimation to remove residual solvents and byproducts like LiCl .
    • Critical Parameters : Moisture control (<10 ppm H₂O) is essential to avoid hydrolysis of sulfonyl groups. Impurity analysis via ion chromatography (Cl⁻ < 20 ppm) and Karl Fischer titration (H₂O < 50 ppm) is recommended .

Q. How can the structural integrity and crystallinity of this compound be validated for electrochemical applications?

  • Analytical Techniques :

  • XRD : Confirm crystalline phase and absence of amorphous impurities. Compare with simulated patterns from density functional theory (DFT) .
  • NMR (¹⁹F, ⁷Li) : Verify chemical environment consistency (e.g., ¹⁹F NMR should show distinct peaks for -CF₂ and -CF₃ groups).
  • Raman Spectroscopy : Detect vibrational modes of the sulfonylimide group (e.g., symmetric S-O stretching at 740 cm⁻¹) .

Q. What are the baseline electrochemical properties (ionic conductivity, stability window) of this salt in standard electrolytes?

  • Experimental Design :

  • Ionic Conductivity : Measure via electrochemical impedance spectroscopy (EIS) in a 1M concentration in EC/DMC (1:1 v/v). Typical values for analogous salts (e.g., LiFSI) range from 8–12 mS/cm at 25°C .
  • Stability Window : Use linear sweep voltammetry (LSV) vs. Li/Li⁺. Fluorinated sulfonimides generally exhibit stability up to 5.5 V vs. Li/Li⁺, but side reactions may occur above 4.8 V due to anion decomposition .

Advanced Research Questions

Q. How do substituent variations in the fluorinated alkyl chain (e.g., -CF₂ vs. -CF₃) impact lithium-ion transference numbers and interfacial stability?

  • Methodology :

  • DFT Modeling : Calculate anion charge delocalization and Li⁺ binding energy. Longer perfluoroalkyl chains (e.g., -C₄F₉) enhance charge dispersal, reducing ion pairing and improving Li⁺ transference numbers (~0.6 vs. 0.4 for LiTFSI) .
  • SEI Analysis : Use XPS to compare solid-electrolyte interphase (SEI) composition in Li|Cu cells. Fluorinated anions tend to form LiF-rich interfaces, enhancing stability but potentially increasing interfacial resistance .

Q. What mechanisms underlie the thermal decomposition of this compound, and how do they correlate with electrolyte safety?

  • Experimental Approach :

  • TGA-DSC : Identify decomposition onset temperatures (expected >250°C for fluorinated sulfonimides). Exothermic peaks above 300°C may indicate release of toxic HF or SO₂ .
  • Gas Chromatography-MS : Analyze evolved gases during pyrolysis. Mitigation strategies include blending with flame-retardant additives (e.g., phosphazenes) .

Q. How can computational methods predict solvent compatibility and solvation structure in novel electrolyte formulations?

  • Protocol :

  • MD Simulations : Model Li⁺ solvation shells in solvents like DME or fluorinated carbonates. Perfluorinated anions exhibit weak solvent interactions, favoring anion-derived SEI formation.
  • Free Energy Calculations : Assess desolvation barriers at electrode interfaces. High fluorination reduces solvent co-intercalation, improving Coulombic efficiency in high-voltage cells .

Data Contradictions and Resolution

Q. Discrepancies in reported ionic conductivity values for fluorinated sulfonimide salts: How to reconcile experimental variability?

  • Root Causes :

  • Purity Differences : Trace water (>100 ppm) or Cl⁻ impurities can reduce conductivity by 30–50%.
  • Crystallinity : Amorphous phases (common in rapid cooling) may show higher conductivity than crystalline forms.
    • Resolution : Standardize synthesis protocols (e.g., sublimation for purity) and report full characterization data (XRD, impurity profiles) .

Safety and Handling

Q. What protocols mitigate risks associated with hygroscopicity and skin corrosion during handling?

  • Best Practices :

  • Glovebox Use : Maintain O₂ and H₂O levels <1 ppm during synthesis and cell assembly.
  • PPE : Wear nitrile gloves, safety goggles, and FFP3 respirators to prevent contact with dust or aerosols .
    • Emergency Measures : For skin exposure, rinse with 0.1 M NaOH to neutralize HF, followed by calcium gluconate gel .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide
Reactant of Route 2
Reactant of Route 2
Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide

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